

"solubility and preparation of DNA-PK-IN-5 for experiments"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DNA-PK-IN-5

Cat. No.: B15143889

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Application Notes and Protocols: DNA-PK-IN-5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **DNA-PK-IN-5** for both in vitro and in vivo experiments. The protocols outlined below are intended to serve as a guide for utilizing this potent DNA-dependent protein kinase (DNA-PK) inhibitor in a laboratory setting.

Product Information

Identifier	Value
Product Name	DNA-PK-IN-5
Alternative Name	ZL-2201
CAS Number	2719736-43-1
Molecular Formula	C ₂₁ H ₂₂ N ₈ O ₂
Molecular Weight	418.45 g/mol

Solubility and Storage

Proper dissolution and storage of **DNA-PK-IN-5** are critical for maintaining its stability and activity.

Table 1: Solubility Data

Solvent	Solubility	Notes
DMSO	≥ 5 mg/mL	Based on data for similar aryl morpholine DNA-PK inhibitors.
Water	Insoluble	
Ethanol	Insoluble	

Storage Recommendations:

- Solid Form: Store at -20°C for up to 3 years.
- In Solvent (DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.

Quantitative Data

DNA-PK-IN-5 is a highly potent and selective inhibitor of DNA-PK. The following tables summarize its activity. Data for the closely related compound ZL-2201 is included as a reference.[\[1\]](#)

Table 2: In Vitro Potency

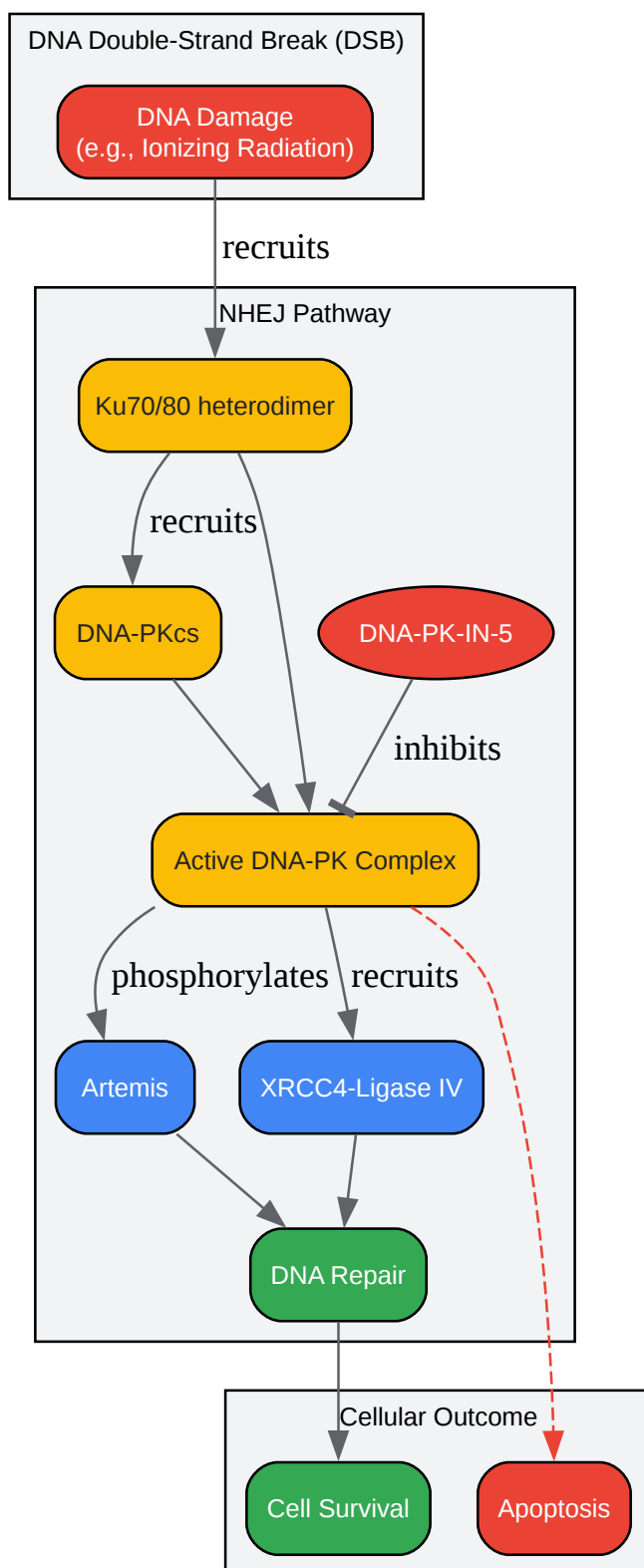
Target	IC ₅₀ (nM)
DNA-PK	1.1

Table 3: Kinase Selectivity Profile (ZL-2201)[\[1\]](#)

Kinase	IC ₅₀ (nM)
mTOR	>1000
ATM	>1000
PI3K α	>1000
PI3K β	>1000
PI3K γ	>1000
PI3K δ	>1000

Signaling Pathway

DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). Inhibition of DNA-PK by **DNA-PK-IN-5** blocks this repair process, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells.



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Figure 1: DNA-PK signaling in the NHEJ pathway and inhibition by **DNA-PK-IN-5**.

Experimental Protocols

In Vitro Experiments

Protocol 1: Preparation of **DNA-PK-IN-5** Stock Solution

- **Reconstitution:** Dissolve **DNA-PK-IN-5** powder in anhydrous DMSO to prepare a stock solution. For example, to prepare a 10 mM stock solution from 1 mg of powder (MW: 418.45), add 239 μ L of DMSO.
- **Solubilization:** Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (37°C) or sonication may be used if necessary.
- **Storage:** Aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro DNA-PK Kinase Assay

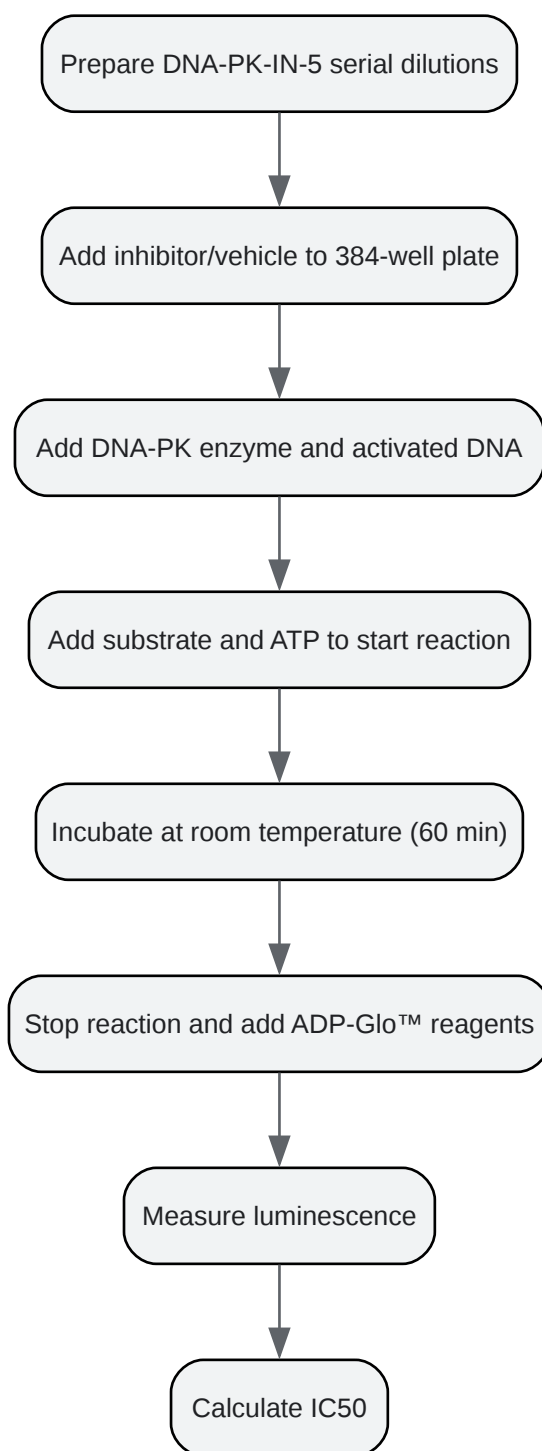
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits.

Materials:

- DNA-PK enzyme
- DNA-PK substrate (e.g., a p53-derived peptide)
- Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
- Activated DNA (e.g., calf thymus DNA)
- ATP
- **DNA-PK-IN-5** working solutions (prepared by diluting the stock solution in kinase reaction buffer)
- ADP-Glo™ Kinase Assay reagents
- 384-well plates

Procedure:

- Prepare serial dilutions of **DNA-PK-IN-5** in kinase reaction buffer at the desired concentrations.
- In a 384-well plate, add 2.5 μ L of the diluted **DNA-PK-IN-5** or vehicle (DMSO) to the appropriate wells.
- Add 5 μ L of a solution containing DNA-PK enzyme and activated DNA to each well.
- Initiate the kinase reaction by adding 2.5 μ L of a solution containing the peptide substrate and ATP.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
- Determine the IC₅₀ value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.



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Figure 2: Workflow for an *in vitro* DNA-PK kinase inhibition assay.

In Vivo Experiments

Protocol 3: Preparation of **DNA-PK-IN-5** for In Vivo Administration

Due to its low aqueous solubility, a specific vehicle is required for in vivo administration. The following formulation is a general guide for poorly soluble compounds.

Vehicle Formulation:

- 10% DMSO
- 40% PEG300
- 5% Tween 80
- 45% Saline

Procedure:

- Dissolve **DNA-PK-IN-5** in DMSO to create a concentrated stock solution.
- Add PEG300 to the DMSO solution and mix thoroughly.
- Add Tween 80 and mix until the solution is clear.
- Slowly add saline to the mixture while vortexing to achieve the final desired concentration.
- The final solution should be clear and suitable for administration. Prepare fresh on the day of use.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of **DNA-PK-IN-5**. Specific parameters such as cell line, mouse strain, and treatment schedule should be optimized for the particular experimental model.

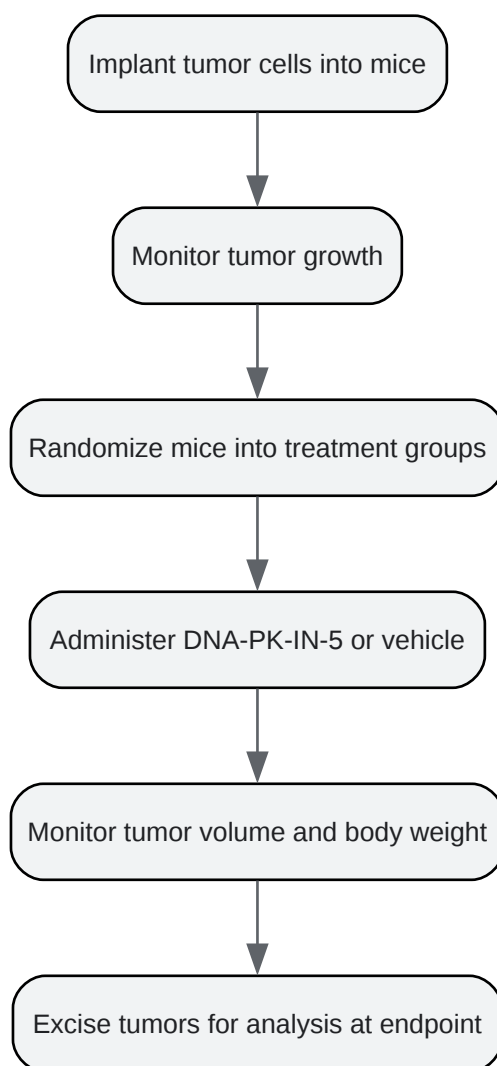
Materials:

- Tumor cells of interest
- Immunocompromised mice (e.g., nude or SCID)
- Matrigel (optional)

- **DNA-PK-IN-5** formulation (from Protocol 3)
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., $1-5 \times 10^6$ cells) in sterile PBS or a mixture of PBS and Matrigel into the flank of each mouse.
- Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
- Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer **DNA-PK-IN-5** (e.g., 60 mg/kg, based on ZL-2201 data) or vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) according to the planned schedule (e.g., daily for a specified number of weeks).[\[1\]](#)
- Monitoring: Monitor tumor volume and body weight regularly throughout the study.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers like pDNA-PKcs, immunohistochemistry).



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Figure 3: General workflow for an *in vivo* xenograft efficacy study.

Disclaimer

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References

- 1. ZL-2201 | DNA-PK inhibitor | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. ["solubility and preparation of DNA-PK-IN-5 for experiments"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143889#solubility-and-preparation-of-dna-pk-in-5-for-experiments]

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